2-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-2-21-13-6-4-3-5-11(13)15(20)19-16-18-12-8-7-10(17)9-14(12)22-16/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSCUTLXQPTKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-fluoro-1,3-benzothiazol-2-amine with 2-ethoxybenzoyl chloride under amide coupling conditions. The reaction is often carried out in the presence of a coupling agent such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine (DIEA) in a suitable solvent such as dichloroethane .
Chemical Reactions Analysis
2-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 2-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Insights:
Substituent Effects on Bioactivity :
- Ethoxy vs. Methoxy : The ethoxy group in this compound enhances lipophilicity compared to methoxy analogs, improving membrane permeability and bioavailability .
- Fluorine’s Role : The 6-fluoro substituent on the benzothiazole ring increases metabolic stability and electron-withdrawing effects, which enhance interactions with enzymatic targets like tyrosine kinases .
Activity Trends :
- Compounds with electron-withdrawing groups (e.g., -F, -Cl, -CF₃) exhibit stronger anticancer and antimicrobial activities due to enhanced target binding and resistance to oxidative degradation .
- Bulkier substituents (e.g., trifluoromethyl) may improve potency but often compromise solubility, necessitating formulation optimizations .
Biological Activity
2-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole class, recognized for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.
- IUPAC Name : this compound
- Molecular Formula : C16H14FN2O2S
- Molecular Weight : 298.4 g/mol
- InChI : InChI=1S/C16H14FN2O2S/c1-2-21-13-6-4-3-5-11(13)15(20)19-16-18-12-8-7-10(17)9-14(12)22-16/h3-9H,2H2,1H3,(H,18,19,20)
Synthesis
The synthesis of this compound typically involves the reaction of 6-fluoro-1,3-benzothiazol-2-amine with 2-ethoxybenzoyl chloride. This reaction is facilitated by coupling agents such as HATU and bases like N,N-diisopropylethylamine (DIEA) in solvents like dichloroethane.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's mechanism of action is believed to involve the inhibition of key enzymes or disruption of cellular processes essential for microbial survival.
Case Studies
- Bacterial Inhibition :
- A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Fungal Activity :
- In vitro assays showed that this compound had antifungal properties against Candida albicans, indicating its potential for treating fungal infections.
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. It appears to induce apoptosis in cancer cell lines through pathways involving DNA damage and cell cycle arrest. Further research is needed to elucidate the specific molecular targets involved in these processes.
The biological activity of this compound is attributed to its interaction with molecular targets critical for microbial and cancer cell viability. The compound may interfere with:
- DNA Synthesis : Inhibition of DNA polymerases leading to disrupted replication.
- Protein Function : Binding to specific proteins involved in cellular metabolism and replication.
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Ethoxy-N-(6-fluoro-benzothiazolyl)benzamide | Structure | Moderate antimicrobial activity |
| 6-Fluoro-N-(benzothiazolyl)acetamide | Structure | Anticancer properties but less effective than the target compound |
Q & A
Q. What are the key considerations in designing stability studies under accelerated storage conditions for this compound?
- Methodology :
- ICH Guidelines : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days.
- Solid-State Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions (Tm = 142°C).
- Photostability : Expose to UV light (1.2 million lux-hours) to assess photooxidation risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
